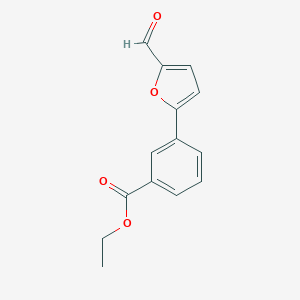
Ethyl 3-(5-formyl-2-furyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-formyl-2-furyl)benzoate is a chemical compound with the molecular formula C14H12O4 . It has a molecular weight of 244.24 . This compound is also known by several synonyms such as AKOS BB-8480, ASISCHEM U56284, ART-CHEM-BB B025502, SPECS AN-989/41468269, and Ethyl 3-(5-formylfuran-2-yl)benzoate .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . For a detailed structural analysis, it’s recommended to use specialized software tools that can visualize the molecular structure based on the given molecular formula.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as its melting point, boiling point, and density are not explicitly mentioned in the available resources . For detailed information, it’s recommended to refer to material safety data sheets (MSDS) provided by the chemical suppliers or databases like ChemicalBook .Applications De Recherche Scientifique
Photochemical Reactions and Photophysical Properties
A study by Amati et al. (2010) explored the photochemical reactions and photophysical properties of ethyl 3-(2-furyl)isothiazole-4-carboxylate, a compound related to Ethyl 3-(5-formyl-2-furyl)benzoate. This research highlighted the compound's potential in photo-oxidation processes and as a singlet-oxygen sensitizer, which could have implications in photodynamic therapy and photochemical applications (Amati et al., 2010).
Use in Organic Synthesis
Research by Pevzner (2011) demonstrated the synthesis of methyl (diethoxyphosphorylmethyl)furoates, which are closely related to this compound. The study provided insights into the versatility of furoates in organic synthesis, particularly in reactions like the Curtius rearrangement, which has broad applications in medicinal chemistry and the synthesis of complex organic molecules (Pevzner, 2011).
Tautomerism in β,β′-Tricarbonyl Compounds
A study by Arrieta et al. (2013) investigated the keto-enol tautomerism in β,β′-tricarbonyl compounds, which include structures similar to this compound. This research is significant in understanding the chemical behavior of furan derivatives in different solvents, which is crucial for their application in chemical synthesis and the development of pharmaceuticals (Arrieta et al., 2013).
Polymer Chemistry
In the field of polymer chemistry, Barson et al. (1999) explored the use of furyl groups in radical polymerizations. Their research showed that compounds like 2-Styrylfuran, which bear similarities to this compound, can effectively capture radicals during polymerization, suggesting potential applications in the synthesis of novel polymeric materials (Barson et al., 1999).
Catalytic Cyclopropanation
Miki et al. (2004) conducted research on the cyclopropanation of alkenes, using (2-furyl)carbene complexes derived from ene-yne-ketones. This study is relevant as this compound could potentially be used in similar catalytic processes, which are important in the synthesis of cyclopropane-containing drugs and other bioactive molecules (Miki et al., 2004).
Safety and Hazards
The specific safety and hazard information for Ethyl 3-(5-formyl-2-furyl)benzoate is not available in the current resources. General safety measures for handling similar compounds include avoiding heat, sparks, open flames, and ensuring adequate ventilation . Always refer to the material safety data sheet (MSDS) for detailed safety and hazard information .
Propriétés
IUPAC Name |
ethyl 3-(5-formylfuran-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-2-17-14(16)11-5-3-4-10(8-11)13-7-6-12(9-15)18-13/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBBUGCIHLPXDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B478752.png)
![N-[2-(aminocarbonyl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B478784.png)
![2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B478794.png)
![5-[(5-Methyl-2-thienyl)methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B478822.png)
![5-[(3-Methyl-2-thienyl)methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B478823.png)
![5-(2-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B478830.png)
![3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-pyridinylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B478837.png)
![3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B478839.png)
![3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B478843.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-ethylbenzamide](/img/structure/B478951.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B478953.png)
![N-(4-chloro-3-{[(2-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B478954.png)
![N-[[2-chloro-5-(propanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B478955.png)
![N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-4-ethylbenzamide](/img/structure/B478960.png)